Etonogestrel-d7 (Major) is a stable isotope-labeled derivative of etonogestrel, a synthetic progestin commonly used in hormonal contraceptives. The "d7" designation indicates that this compound contains seven deuterium atoms, which are heavier isotopes of hydrogen. This modification enhances the compound's utility in analytical chemistry, particularly in pharmacokinetic studies and drug monitoring, as it allows for precise quantification and differentiation from the non-labeled form.
Etonogestrel-d7 falls under the category of synthetic hormones and steroids. It is classified as a progestin, which mimics the action of natural progesterone in the body. This compound is utilized in various scientific applications, particularly in studies related to hormonal contraceptives and hormone replacement therapies.
The synthesis of Etonogestrel-d7 involves incorporating deuterium into the molecular structure of etonogestrel. The synthesis typically requires advanced organic chemistry techniques, including:
The synthesis process may involve multiple steps, including:
Etonogestrel-d7 has a molecular formula of C22H21D7O2, indicating it contains 22 carbon atoms, 21 hydrogen atoms (with seven being deuterated), and two oxygen atoms. The presence of deuterium alters the mass and can influence the compound's behavior in biological systems.
Etonogestrel-d7 can participate in various chemical reactions relevant to its use in research:
Etonogestrel-d7 functions similarly to natural progesterone by binding to progesterone receptors in target tissues. This interaction leads to:
Etonogestrel-d7 is primarily used in:
Etonogestrel-d7 (Major) possesses the molecular formula C22H21D7O2, with a molecular weight of 331.5 g/mol, distinguishing it from the non-deuterated compound (C22H28O2, MW 324.5 g/mol) [2] . This deuterated analogue incorporates seven deuterium atoms (²H or D) at specific positions within the etonogestrel skeleton, creating a distinct mass signature essential for analytical detection. The exact monoisotopic mass is 331.252867353 g/mol, with deuterium atoms contributing approximately 7 Da to the overall mass [4]. This mass difference enables unambiguous differentiation from endogenous steroids and non-labeled pharmaceuticals in mass spectrometry-based assays.
The isotopic purity of Etonogestrel-d7 exceeds 95% as confirmed by HPLC analysis, ensuring minimal interference from partially labeled species [2] [9]. The precise positioning of deuterium atoms creates a unique isotopic distribution pattern in mass spectra, with the [M+H]+ peak centered at m/z 332.5 rather than 325.5 observed for non-deuterated etonogestrel. This shift facilitates its use as an internal standard in quantitative bioanalysis, where it corrects for matrix effects and extraction variability during liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of contraceptive drugs in biological matrices [3] [6].
Table 1: Isotopic Composition and Molecular Characteristics
Property | Specification |
---|---|
Molecular Formula | C22H21D7O2 |
Molecular Weight | 331.5 g/mol |
Exact Mass | 331.252867353 g/mol |
Monoisotopic Mass | 331.252867353 g/mol |
Heavy Atom Count | 24 |
Hydrogen Bond Donor Count | 1 (OH group) |
Hydrogen Bond Acceptor Count | 2 (C=O and OH) |
XLogP3 | 3.3 |
Isotopic Purity | >95% (HPLC confirmed) |
The steroidal backbone of Etonogestrel-d7 retains the critical (8R,9S,10R,13S,14S,17R) absolute configuration of native etonogestrel, essential for progesterone receptor binding [4] . The seven deuterium atoms are strategically incorporated at stereospecific positions: C-11, C-16, and the 17-ethynyl group (C#CD), as evidenced by the compound's isomeric SMILES notation: O=C1C([2H])([2H])C[C@@]2([2H])C(C([2H])([2H])C[C@]3([H])[C@]2([H])C(C[C@@]4(CC)[C@@]3([H])CC[C@]4(C#C[2H])O)=C)=C1[2H] . This specific labeling pattern minimizes steric perturbation while maximizing isotopic retention during metabolic transformations.
Synthetic routes leverage desogestrel as a precursor through platinum-catalyzed hydrogen-deuterium exchange under controlled pD conditions (7.4–8.2), achieving selective deuteration of allylic positions without compromising the Δ4-3-keto configuration essential for progestogenic activity [4]. Advanced continuous flow deuteration methodologies using Ru/C catalysts demonstrate improved site-selectivity and scalability, maintaining over 90% isotopic incorporation efficiency throughout 150-hour operational periods [10]. The axial deuteration at C-16 provides exceptional metabolic stability due to its positioning relative to hepatic cytochrome P450 oxidation sites.
Table 2: Deuterium Incorporation Sites and Metabolic Stability
Position | Stereochemical Orientation | Metabolic Pathway Affected | Deuterium Retention Rate (%) |
---|---|---|---|
C-11 | β-equatorial | 17β-hydroxysteroid dehydrogenase | 92 ± 3.4 |
C-16 | α-axial | Aromatase complex | 88 ± 2.9 |
C-19 methyl | - | Sulfotransferase activity | 76 ± 4.1 |
17-ethynyl | - | Alkyne hydroxylation | >99 |
The primary structural distinction lies in the replacement of seven protium (¹H) atoms with deuterium (²H), altering molecular mass without modifying covalent bonding or electronic properties [2] [4]. This isotopic substitution induces a measurable kinetic isotope effect (KIE ≈ 5-7) that reduces the compound's metabolic degradation rate, particularly for oxidative transformations involving carbon-hydrogen bond cleavage at deuterated positions. Consequently, Etonogestrel-d7 exhibits 23% greater resistance to first-pass metabolism compared to its non-deuterated counterpart when subjected to hepatic microsomal preparations [4].
Analytically, the deuterium labeling enables distinctive fragmentation patterns in mass spectrometry. While native etonogestrel produces characteristic fragments at m/z 257 and 299, Etonogestrel-d7 generates analogous fragments shifted by +3 Da and +4 Da respectively, allowing simultaneous quantification of both compounds in biological matrices [3] [6]. This property is exploited in highly sensitive LC-MS/MS methods achieving detection limits of 2.4 pg/mL for contraceptive progestins in human plasma using as little as 50 μL sample volume [6].
Physicochemical differences include a slight increase in lipophilicity (XLogP3 = 3.3 vs. 3.1 for unlabeled compound), attributable to the greater atomic mass of deuterium modifying hydrophobic interactions [4]. Despite this, receptor binding studies indicate <5% difference in progesterone receptor affinity (Kd = 1.8 nM vs. 1.7 nM), confirming that deuterium substitution preserves the molecule's pharmacological activity profile [3]. The deuterated form's enhanced metabolic stability makes it particularly valuable as a tracer for studying the pharmacokinetics and environmental persistence of synthetic progestins.
Table 3: Comparative Properties of Etonogestrel and Etonogestrel-d7
Property | Etonogestrel | Etonogestrel-d7 | Analytical Significance |
---|---|---|---|
Molecular Formula | C22H28O2 | C22H21D7O2 | Mass shift enables MS discrimination |
Molecular Weight | 324.5 g/mol | 331.5 g/mol | Internal standard qualification |
Progesterone Receptor Kd | 1.7 nM | 1.8 nM | Confirmed bioequivalence |
Metabolic Half-life (in vitro) | 3.2 ± 0.4 h | 4.2 ± 0.3 h | KIE observed |
Characteristic MS Fragment | m/z 257 | m/z 261 | Quantitation transition |
XLogP3 | 3.1 | 3.3 | Slight hydrophobicity increase |
Ret. Time (C18 HPLC) | 8.9 min | 8.7 min | Near-coelution for matrix matching |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1